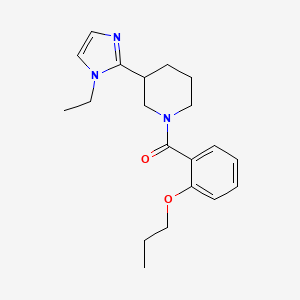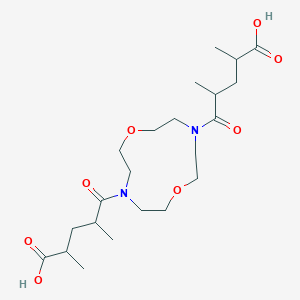
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, commonly known as EIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EIP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. EIP has been shown to have several applications in scientific research, including as a tool to study NMDA receptor function and as a potential therapeutic agent for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through reactions involving piperidine, exhibit efficient synthesis methods and promising yields. This class of compounds, including structures related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, has been explored for their potential in various chemical reactions due to their ease of preparation and excellent yields (Goli-Garmroodi et al., 2015). These findings highlight the compound's utility in the synthesis of novel chemical entities, potentially expanding its applications in medicinal chemistry and materials science.
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the compound of interest, reveals significant antimycobacterial activity. These compounds, including variations with piperidine linkers, demonstrate considerable efficacy against drug-sensitive and resistant MTB strains. This suggests a potential application of related compounds in the development of new treatments for tuberculosis (Lv et al., 2017).
Anticancer Potential
The synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation have unveiled promising anticancer activities. These studies suggest that modifications to the piperidine moiety, similar to the one found in 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, can lead to compounds with significant therapeutic potential against various cancer cell lines. The research indicates that the structural features of these compounds play a crucial role in their biological efficacy, opening avenues for the development of novel anticancer agents (Shafi et al., 2021).
Catalytic Applications
Compounds containing the imidazol-2-ylidene unit have shown to be efficient catalysts in transesterification and acylation reactions, suggesting a potential application for related structures in catalysis. This catalytic activity is significant for the development of green chemistry processes and the synthesis of bioactive molecules. The research into these catalysts demonstrates the versatility and utility of imidazol-2-ylidene derivatives in chemical synthesis, potentially including those related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine (Grasa et al., 2003).
Eigenschaften
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-14-25-18-10-6-5-9-17(18)20(24)23-12-7-8-16(15-23)19-21-11-13-22(19)4-2/h5-6,9-11,13,16H,3-4,7-8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGGJBFJWNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)



![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)


![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)



